molecular formula C32H22N6Na2O8S2 B1670755 Chlorazol Violet N CAS No. 2586-60-9

Chlorazol Violet N

Cat. No.: B1670755
CAS No.: 2586-60-9
M. Wt: 728.7 g/mol
InChI Key: MRMSWMITLDGGQF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorazol Violet N is a synthetic organic compound belonging to the class of azo dyes. It is known for its vibrant violet color and is widely used in various industrial applications. The compound has the chemical formula C32H25N6NaO8S2 and a molecular weight of 708.7 g/mol . It appears as a reddish-brown powder that is soluble in water, producing a deep purplish-red to purple solution .

Mechanism of Action

Target of Action

Chlorazol Violet N, also known as Direct Violet 1, is a small molecule that has been identified to interact with several targets. The primary targets of this compound include the SARS-CoV-2 Spike Protein Receptor-Binding Domain (S-RBD) , the SARS-CoV-S1S2 protein, and the TNF-R1-TNFα binding . These targets play crucial roles in viral entry and inflammatory responses, respectively .

Mode of Action

Direct Violet 1 acts as an inhibitor of the protein-protein interactions (PPIs) between the SARS-CoV-2 spike protein and ACE2, SARS-CoV-S1S2 and ACE2, and TNF-R1 and TNFα . It binds to these targets and inhibits their interactions, thereby preventing the downstream effects of these interactions .

Biochemical Pathways

The inhibition of these PPIs by Direct Violet 1 affects several biochemical pathways. For instance, the inhibition of the interaction between the SARS-CoV-2 spike protein and ACE2 prevents the entry of the virus into host cells . Similarly, the inhibition of the TNF-R1-TNFα interaction can modulate inflammatory responses .

Pharmacokinetics

It is known that the compound exhibits its inhibitory effects in a concentration-dependent manner

Result of Action

The result of Direct Violet 1’s action is the inhibition of specific PPIs, leading to the prevention of viral entry into host cells and modulation of inflammatory responses . This can potentially lead to the prevention of infection by SARS-CoV-2 and the modulation of inflammatory diseases .

Action Environment

The action of Direct Violet 1 can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound . Additionally, the presence of other molecules in the environment can potentially affect the binding of Direct Violet 1 to its targets

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorazol Violet N is synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include maintaining specific temperatures, pH levels, and reaction times to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Chlorazol Violet N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in the cleavage of the azo bond .

Scientific Research Applications

Chlorazol Violet N has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Chlorazol Violet N stands out among these compounds for its specific applications in various industries and research fields.

Properties

IUPAC Name

disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N6O8S2.2Na/c33-23-11-9-21-27(47(41,42)43)15-13-25(39)29(21)31(23)37-35-19-5-1-17(2-6-19)18-3-7-20(8-4-18)36-38-32-24(34)12-10-22-28(48(44,45)46)16-14-26(40)30(22)32;;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMSWMITLDGGQF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=C(C=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=C(C=CC6=C(C=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N6Na2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2586-60-9
Record name Direct Violet 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002586609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Direct Violet 1 as an antiviral agent?

A1: Direct Violet 1 has been identified as a potential antiviral agent due to its ability to inhibit the protein-protein interaction (PPI) between the SARS-CoV-2 spike protein and human ACE2 (hACE2) receptor. [, , ] This interaction is crucial for the virus to attach to and enter host cells. By disrupting this PPI, Direct Violet 1 potentially blocks viral entry and subsequent infection. [, ]

Q2: Does Direct Violet 1 exhibit broad-spectrum antiviral activity against different SARS-CoV-2 variants?

A3: Preliminary research suggests that Direct Violet 1 might possess broad-spectrum antiviral activity. Studies have shown that it can inhibit the spike protein-ACE2 interaction not only for the original SARS-CoV-2 strain but also for variants of concern like Delta (B.1.617.2) and Omicron (B.1.1.529). [] Furthermore, it also demonstrated inhibitory activity against HCoV-NL63, another coronavirus. [] This suggests potential for broader antiviral applications.

Q3: Beyond antiviral research, what is a traditional application of Direct Violet 1?

A4: Direct Violet 1 (Chlorazol Violet N) has been traditionally utilized as a staining agent for microscopic visualization. Specifically, it has been successfully employed for the selective staining of starch granules in wheat flour and related products. [] This highlights its versatility and applicability in diverse research fields.

Q4: Are there any concerns regarding the specificity of Direct Violet 1 as an inhibitor?

A5: While Direct Violet 1 shows promise as an antiviral, there are concerns regarding its specificity. Research indicates that it may act as a promiscuous inhibitor, meaning it might interact with multiple targets and potentially cause off-target effects. [] Further research is necessary to optimize its specificity and minimize potential side effects.

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